molecular formula C23H18N6O B400173 (1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

Cat. No.: B400173
M. Wt: 394.4g/mol
InChI Key: QMBYBDDKOYARPL-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Benzyloxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine is a complex organic compound that features both benzyloxy and tetraaza-fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyloxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine typically involves the condensation of 4-benzyloxybenzaldehyde with a hydrazine derivative of 9H-1,3,4,9-tetraaza-fluorene. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of the laboratory synthesis. They may involve continuous flow reactors to improve yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine
  • N-(4-Hydroxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine

Uniqueness

N-(4-Benzyloxy-benzylidene)-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.

Properties

Molecular Formula

C23H18N6O

Molecular Weight

394.4g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C23H18N6O/c1-2-6-17(7-3-1)15-30-18-12-10-16(11-13-18)14-24-28-23-26-22-21(27-29-23)19-8-4-5-9-20(19)25-22/h1-14H,15H2,(H2,25,26,28,29)/b24-14+

InChI Key

QMBYBDDKOYARPL-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NC4=C(C5=CC=CC=C5N4)N=N3

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC4=C(C5=CC=CC=C5N4)N=N3

Origin of Product

United States

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